3-Decenoic acid

Overview

Description

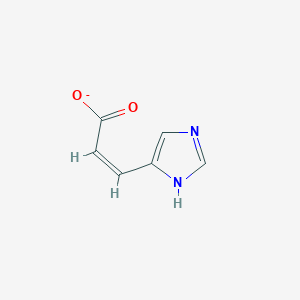

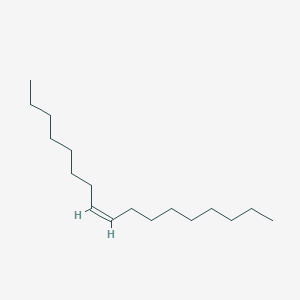

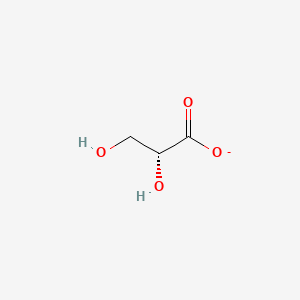

3-decenoic acid is a decenoic acid having its double bond in the 3-position.

Scientific Research Applications

Biosynthesis and Recycling of Polyhydroxyalkanoates

A study by Sato et al. (2012) discusses the use of 2-alkenoic acids, including 2-decenoic acid, in the biosynthesis of medium-chain-length polyhydroxyalkanoate (PHA) in metabolically engineered Escherichia coli. This novel chemical recycling system demonstrates the potential for PHA recycling via 2-alkenoic acids, acting as pyrolysis products and raw materials for PHA biosynthesis (Sato et al., 2012).

Antiseptic Properties

Research conducted by Furukawa et al. (1976) revealed the antiseptic effects of various fatty acids, including cis-4-decenoic and trans-4-decenoic acids. These compounds exhibited significant antiseptic properties against a range of microorganisms, particularly at lower pH levels (Furukawa et al., 1976).

Antibiotic Properties in Royal Jelly

Blum, Novak, and Taber (1959) identified 10-Hydroxy-Δ2-decenoic acid in royal jelly as an antibiotic agent effective against various bacteria and fungi, although less active than penicillin and chlortetracycline (Blum, Novak, & Taber, 1959).

Biosynthesis of Hydroxy-Decenoic Acids

A recent study by Wang et al. (2022) improved the biosynthesis method of 10-Hydroxy-2-decenoic acid (10-HDA), a medium-chain carboxylic acid with unique properties and significant economic value. This research provides a simplified production strategy for 10-HDA and other α,β-unsaturated carboxylic acid derivatives (Wang et al., 2022).

Inducing Dispersion in Microbial Biofilms

Davies and Marques (2008) discovered that cis-2-decenoic acid produced by Pseudomonas aeruginosa can induce the dispersion of established biofilms and inhibit their development, functioning at nanomolar concentrations. This molecule shows potential as a cell-to-cell communication molecule in bacteria and fungi (Davies & Marques, 2008).

properties

CAS RN |

53678-20-9 |

|---|---|

Product Name |

3-Decenoic acid |

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

(E)-dec-3-enoic acid |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h7-8H,2-6,9H2,1H3,(H,11,12)/b8-7+ |

InChI Key |

CPVUNKGURQKKKX-BQYQJAHWSA-N |

Isomeric SMILES |

CCCCCC/C=C/CC(=O)O |

SMILES |

CCCCCCC=CCC(=O)O |

Canonical SMILES |

CCCCCCC=CCC(=O)O |

Other CAS RN |

15469-77-9 53678-20-9 |

Pictograms |

Corrosive |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

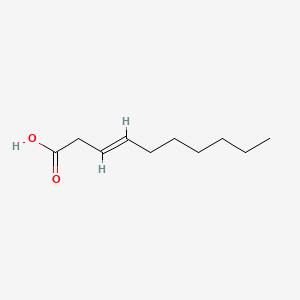

![4-[[3-oxo-2-(3-pyridinyl)-1H-isoindol-1-yl]amino]benzoic acid ethyl ester](/img/structure/B1236638.png)

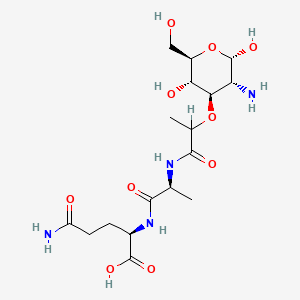

![N(4)-{beta-D-GlcNAc-(1->2)-alpha-D-Man-(1->3)-[beta-D-GlcNAc-(1->2)-alpha-D-Man-(1->6)]-beta-D-Man-(1->4)-beta-D-GlcNAc-(1->4)-beta-D-GlcNAc}-Asn](/img/structure/B1236651.png)